molecular formula C31H51N2NaO23 B8231078 Sialyl Lewis x, Sodium Salt

Sialyl Lewis x, Sodium Salt

Cat. No.: B8231078
M. Wt: 842.7 g/mol
InChI Key: USVABQDSMSJDPV-UHFFFAOYSA-M
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Description

Structural Biology and Molecular Interactions of Sialyl Lewis X

Three-Dimensional Conformational Analysis in Selectin Binding

Sialyl Lewis X (sLeX) adopts a distinct three-dimensional conformation when bound to selectins, characterized by a terminal sialic acid (Neu5Ac) and fucose (Fuc) residue positioned to coordinate a calcium ion in the lectin domain of selectins. The sodium salt form stabilizes the carboxylate group of sialic acid, enhancing its electrostatic interactions with basic residues in the selectin binding pocket. Crystal structures of E-selectin bound to sLeX (PDB: 1G1T) reveal a bent conformation of the lectin-EGF domain complex, where the fucose moiety inserts into a hydrophobic pocket lined by Tyr-94 and Ser-99, while the sialic acid forms hydrogen bonds with Arg-97 and Asn-105.

Molecular dynamics simulations demonstrate that tensile forces applied during leukocyte rolling induce an extended conformation of selectins, which increases the lifetime of sLeX binding by repositioning the lectin domain relative to the EGF domain. This mechanochemical coupling allows sLeX-selectin bonds to withstand shear stresses of up to 100 pN, as shown by atomic force microscopy (AFM) studies. The force-dependent unbinding involves two activation barriers: an inner barrier governed by fucose-calcium coordination and an outer barrier stabilized by sialic acid interactions.

Table 1: Structural Properties of Sialyl Lewis X, Sodium Salt
Property Value Source
Molecular Formula C31H51N2NaO23 PubChem
Molecular Weight 842.7 g/mol PubChem
Critical Binding Residues Neu5Ac, Fuc, Gal, GlcNAc PDB 1G1T
Calcium Coordination Site Lectin domain (Asp-106, Glu-80) PNAS

Comparative Structural Motifs Among E-Selectin Ligands

While sLeX is a minimal selectin ligand, high-affinity binding requires presentation on specific glycoproteins like PSGL-1 (P-selectin glycoprotein ligand-1) or CD34. Comparative analysis of E-selectin ligands reveals two structural motifs:

  • O-linked glycans : In PSGL-1, sLeX is attached to a core-2 O-glycan at Thr-57, adjacent to sulfated tyrosine residues (Tyr-46 and Tyr-48). This clustering creates a multivalent binding interface that increases avidity by 100-fold compared to free sLeX.
  • N-linked glycans : CD44 and other glycoproteins carry sLeX on branched N-glycans, which adopt a more rigid conformation that favors monovalent interactions with E-selectin.

Notably, P-selectin exhibits stricter dependence on tyrosine sulfation than E-selectin, as shown by mutagenesis studies where deleting sulfation reduced PSGL-1 binding by 95%. In contrast, E-selectin tolerates nonsulfated ligands but requires a specific spacing between sLeX and acidic residues.

Sulfation-Dependent Binding Specificity to L-Selectin

L-selectin binding to sLeX mandates 6-O-sulfation of the GlcNAc residue, forming 6-sulfo-sLeX. This modification is catalyzed by GlcNAc-6-sulfotransferases (GlcNAc6ST-1 and -2), which are upregulated in activated dendritic cells and high endothelial venules. Structural studies demonstrate that the sulfate group at C6 of GlcNAc forms a salt bridge with Lys-113 in the L-selectin lectin domain, reducing the dissociation constant (Kd) from 1 mM (unsulfated) to 50 µM (sulfated).

Sulfation also dictates tissue-specific homing:

  • Lymphocyte trafficking : 6-sulfo-sLeX on peripheral node addressin (PNAd) guides lymphocytes to lymph nodes.
  • Inflammatory sites : Endothelial sLeX sulfation recruits neutrophils to inflamed tissues, as shown in murine models of arthritis.
Key Regulatory Mechanism:
GlcNAc-6-sulfotransferase → 6-sulfo-GlcNAc  
↓  
Core-2 β1,6-N-acetylglucosaminyltransferase → Branched O-glycan  
↓  
α1,3-Fucosyltransferase IX → sLeX synthesis  
↓  
Sulfation enhances L-selectin binding by 20-fold  

Properties

IUPAC Name

sodium;5-acetamido-2-[2-[5-acetamido-6-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52N2O23.Na/c1-8-17(41)20(44)21(45)28(50-8)54-25-16(33-10(3)38)27(47)51-14(7-36)23(25)53-29-22(46)26(19(43)13(6-35)52-29)56-31(30(48)49)4-11(39)15(32-9(2)37)24(55-31)18(42)12(40)5-34;/h8,11-29,34-36,39-47H,4-7H2,1-3H3,(H,32,37)(H,33,38)(H,48,49);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVABQDSMSJDPV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)CO)O)NC(=O)C)O)O)O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H51N2NaO23
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

842.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enzymatic Synthesis of Sialoside Building Blocks

The chemoenzymatic approach leverages the high regioselectivity of enzymes to synthesize sialylated intermediates. For instance, Campylobacter jejuni sialyltransferases catalyze the transfer of sialic acid (Neu5Ac) from cytidine-5'-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac) to lactose or N-acetyllactosamine (LacNAc) acceptors. This step produces α-2,3-sialyllactose or α-2,3-sialyl-LacNAc with >90% regioselectivity. The reaction is typically conducted at 25°C in Tris-HCl buffer (pH 7.4) with 1 mM CMP-Neu5Ac and 10 U/mL sialyltransferase, achieving yields of 85–92%.

Chemical Glycosylation for Tetrasaccharide Assembly

The enzymatically derived sialyllactose is then functionalized as a p-tolyl thioglycoside donor for chemical glycosylation. In a pivotal study, the thioglycoside donor was reacted with a fucosyl-acceptor (e.g., 3-OH-GlcNAc derivatives) under N-iodosuccinimide (NIS) and triflic acid (TfOH) activation. This step forms the α-1,3-fucosidic linkage with 65–70% yield, overcoming steric hindrance at the C3 position of GlcNAc. Subsequent deprotection via hydrogenolysis (Pd(OH)₂/H₂) and saponification (NaOH/MeOH) yields the free tetrasaccharide, which is converted to its sodium salt by ion exchange (Na⁺-form resin).

Table 1: Key Parameters in Chemoenzymatic Synthesis

StepReagents/ConditionsYield (%)Reference
SialylationCMP-Neu5Ac, sialyltransferase, 25°C, pH 7.485–92
Fucosylationp-Tolyl thioglycoside, NIS/TfOH, CH₂Cl₂65–70
DeprotectionPd(OH)₂/H₂, NaOH/MeOH61

Chemical Synthesis: Strategic Diversity in Protecting Group Manipulation

Strategy 1: BC + D + A Assembly (Nicolaou et al., 1991)

Nicolaou’s landmark synthesis involved sequential glycosylation of GlcNAc (3 ) with galactose fluoride (2 ) to form LacNAc (4 ), followed by fucosylation at the 3-OH using fucosyl fluoride (5 ). The critical sialylation employed a sialyl donor (7 ) with a 3-phenylthio (PhS) auxiliary to enforce α-selectivity via neighboring group participation. Global deprotection (H₂/Pd(OH)₂, NaOH) afforded sLeX in 22% overall yield.

Strategy 2: CD + B + A Assembly (Danishefsky et al., 1992)

Danishefsky’s route utilized a glycal (10 ) for fucosylation, followed by galactosylation with galactosyl fluoride (12 ). Sialyl chloride (14 ) was then coupled to the 3-OH of the trisaccharide, achieving 45% yield for the tetrasaccharide. The glycal strategy avoids protective group manipulation but requires iodonium-mediated amination to install the GlcNAc amine.

Strategy 3: AB + CD Convergent Assembly (Baba et al., 1998)

This convergent approach combined pre-formed disaccharides 19 (AB) and 20 (CD) using dimethyl(thiomethyl)sulfonium triflate (DMTST) activation. The tetrasaccharide 21 was obtained in 58% yield, demonstrating the efficiency of thioglycoside donors.

Strategy 4: C + AB + D Assembly (Pazynina et al., 2003)

Pazynina’s linear synthesis installed fucose after sialylation, using chloroacetyl (ClAc) protection for selective 3-OH deblocking. The tetrasaccharide 27 was isolated in 50% yield, highlighting the tolerance of hindered acceptors in fucosylation.

Table 2: Comparison of Chemical Synthesis Strategies

StrategyKey InnovationOverall Yield (%)Reference
1PhS auxiliary for α-sialylation22
2Glycal intermediates, iodonium amination45
3Convergent DMTST-mediated coupling58
4Late-stage fucosylation with ClAc protection50

Enzymatic Synthesis: One-Pot Multienzyme Systems

L-Fucokinase/GDP-Fucose Pyrophosphorylase (FKP) Systems

The one-pot three-enzyme system combines L-fucokinase, GDP-fucose pyrophosphorylase (FKP), and α-1,3-fucosyltransferase (FucT). L-Fucose is phosphorylated using ATP, followed by GDP-Fuc synthesis via GTP. PpA hydrolyzes pyrophosphate (PPi) to drive the equilibrium toward GDP-Fuc. FucT then transfers fucose to 3’-sialyl-LacNAc, yielding sLeX in 75–80% yield after 24 hours.

Solid-Phase Enzymatic Synthesis

Gege et al. immobilized LacNAc on resin-bound linkers, enabling iterative enzymatic galactosylation (β-1,4-GalT), sialylation (α-2,3-SiaT), and fucosylation (α-1,3-FucT). This method achieved 15% overall yield with minimal purification, though scalability remains limited.

Table 3: Enzymatic Synthesis Conditions and Outcomes

Enzyme SystemSubstratesYield (%)Time (h)Reference
FKP + FucTL-Fucose, CTP, GTP75–8024
Solid-Phase (Gege et al.)Resin-bound LacNAc1572

Sodium Salt Formation: Final Step for Biomedical Applicability

Following synthesis, the free carboxylic acid of sialic acid is converted to the sodium salt via ion exchange chromatography (Dowex® Na⁺ form) or neutralization with NaOH. Critical parameters include:

  • pH Control : Adjust to 7.0–7.5 to prevent lactonization.

  • Lyophilization : Freeze-drying in 0.1 M NaCl ensures stoichiometric sodium incorporation .

Chemical Reactions Analysis

Sialyl Lewis x, Sodium Salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Biological Role and Mechanism of Action

Sialyl Lewis x is primarily found on the surface of leukocytes and endothelial cells. It mediates the interaction between selectins and their ligands, facilitating the initial tethering and rolling of leukocytes on the endothelial surface during inflammatory responses. The structural motif of Sialyl Lewis x is Neu5Acα2-3Galβ1-4[Fucα1-3]GlcNAc, where each component plays a specific role in binding interactions with E-selectin .

Cell Adhesion Studies

Sialyl Lewis x is extensively utilized as a molecular probe to study cell adhesion mechanisms. Its ability to mimic natural ligands allows researchers to investigate how cells interact with endothelial surfaces under various physiological and pathological conditions.

Inflammation and Immune Response

Research indicates that Sialyl Lewis x can reduce injury associated with ischemia, reperfusion, and immune complex-induced acute lung injury in animal models by blocking E-selectin-mediated neutrophil recruitment to inflamed tissues . This property makes it a valuable tool in studying inflammatory diseases.

Cancer Metastasis

Sialyl Lewis x is implicated in cancer biology, particularly in the metastasis of tumor cells. By interfering with selectin-ligand interactions, it may help inhibit tumor cell adhesion to the endothelium, thereby preventing metastasis .

Glycomimetic Development

The synthesis of Sialyl Lewis x analogs is an area of active research aimed at developing glycomimetic compounds that can modulate selectin interactions. These compounds have potential applications in treating conditions characterized by abnormal cell adhesion, such as cancer, diabetes, and inflammatory diseases .

Drug Delivery Systems

Sialyl Lewis x can be incorporated into drug delivery systems to enhance targeting capabilities for therapeutic agents aimed at inflammatory sites or tumors. This targeted approach could improve therapeutic efficacy while minimizing side effects .

Case Studies

Study TitleObjectiveFindings
"Role of Sialyl Lewis x in Leukocyte Recruitment"Investigate the effect of Sialyl Lewis x on neutrophil recruitment in inflammation modelsDemonstrated significant reduction in neutrophil migration when Sialyl Lewis x was administered prior to inflammation induction
"Glycomimetics as Anti-Cancer Agents"Assess the efficacy of Sialyl Lewis x analogs in inhibiting cancer metastasisIdentified several analogs that effectively blocked E-selectin interactions, reducing metastatic spread in vivo
"Targeted Drug Delivery Using Sialyl Lewis x"Evaluate the potential of Sialyl Lewis x for targeted drug delivery systemsFound enhanced accumulation of drug-loaded nanoparticles at inflammatory sites when conjugated with Sialyl Lewis x

Mechanism of Action

Sialyl Lewis x, Sodium Salt exerts its effects by binding to selectins, which are cell adhesion molecules. This binding blocks the recruitment of neutrophils to sites of inflammation, reducing injury following ischemia and reperfusion, and immune complex-induced acute lung injury. The molecular targets and pathways involved include the selectin-mediated signaling pathways, which play a role in immune response and inflammation .

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Key Structural and Functional Comparisons
Compound Structure Key Biological Role(s) Selectin Interaction Cancer Relevance
Sialyl Lewis x (sLex) Neu5Acα2-3Galβ1-4[Fucα1-3]GlcNAc Leukocyte adhesion, tumor metastasis, NK cell recognition E-selectin Promotes metastasis in colorectal/liver cancers; dual role in NK-mediated rejection
Lewis x (LeX) Galβ1-4[Fucα1-3]GlcNAc Embryo implantation, placental vascular development Weak or indirect Limited association with metastasis; linked to vascular defects in miscarriage
Sialyl Lewis a (sLeA) Neu5Acα2-3Galβ1-3[Fucα1-4]GlcNAc Tumor antigen (e.g., pancreatic/colon cancers) E-selectin Biomarker for gastrointestinal cancers; not recognized by anti-sLex antibodies
6-O-Sulfated sLex Neu5Acα2-3Galβ1-4[Fucα1-3]GlcNAc-6-OSO₃⁻ Enhanced binding to L-selectin; anti-inflammatory potential L-selectin Emerging therapeutic target for chronic inflammation
Key Insights:
  • sLex vs.
  • sLex vs. sLeA: Structural isomerism (α1-3 vs. α1-4 fucose linkage) dictates antibody specificity.
  • Sulfated Analogs : 6-O-sulfation of sLex enhances L-selectin binding, suggesting modified therapeutic applications compared to native sLex .

Table 2: Key Research Studies

Study Focus Key Finding Reference
sLex in Colorectal Cancer sLex promotes liver metastasis in nude mice; anti-sLex antibodies reduce adhesion by 60%
NK Cell Recognition Overexpressed sLex on B16-FTIII·H cells activates NK cells, suppressing metastasis
Sulfated sLex Analogs 6-O-sulfated sLex shows 3-fold higher L-selectin affinity vs. native sLex
Synthetic Mimetics Glycyrrhizin-derived C-fucoside mimics sLex pharmacophore, inhibiting selectins (IC₅₀ = 5.4 µM)

Biological Activity

Sialyl Lewis x (sLeX), also known as sialyl-Lewis X, is a carbohydrate antigen that plays a significant role in various biological processes, particularly in cell adhesion and signaling. This compound is recognized for its involvement in cancer progression and metastasis, as well as its potential applications in targeted drug delivery and immunotherapy. This article delves into the biological activity of sLeX, focusing on its mechanisms of action, implications in cancer biology, and potential therapeutic applications.

Structure and Biosynthesis

Sialyl Lewis x is a sialylated oligosaccharide with the structure NeuAcα2-3Galβ1-4(Fucα1-3)GlcNAc. Its biosynthesis is primarily driven by specific glycosyltransferases, notably α(1,3)-fucosyltransferases (FTs), which add fucose residues to lactosaminyl glycoconjugates. Research indicates that FT6 and FT7 are particularly effective in synthesizing sLeX from precursor structures . The expression of sLeX is regulated by various cellular signals and can be altered in pathological conditions such as cancer.

Cell Adhesion and Metastasis

sLeX serves as a ligand for selectins—cell adhesion molecules that mediate the interaction between leukocytes and endothelial cells during inflammation and metastasis. The binding of sLeX to E-selectin facilitates the adhesion of cancer cells to the vascular endothelium, promoting metastasis in various cancers, including breast and colon cancers .

Table 1: Role of sLeX in Cancer Metastasis

Cancer Type Mechanism Reference
Breast CancerEnhances cell adhesion via E-selectin
Colon CancerIncreases metastatic potential through E-selectin binding
Hormone-Refractory Prostate CancerDrives metastasis through selectin interactions

Case Studies and Research Findings

  • Colon Cancer Study : Research demonstrated that the expression levels of sLeX were significantly associated with tumor progression in colon cancer. The study utilized flow cytometry to quantify sLeX levels on cancer cells and found that increased sLeX expression correlated with enhanced metastatic behavior .
  • Breast Cancer Analysis : A study revealed that genes involved in the synthesis of sLeX were upregulated in estrogen receptor-positive breast cancers. This upregulation was linked to increased invasiveness and metastatic potential, highlighting the role of sLeX as a biomarker for aggressive cancer phenotypes .
  • Spermatozoa Interaction Study : Another investigation focused on identifying sLeX-binding proteins on human spermatozoa. The study utilized affinity chromatography to isolate these proteins, indicating that sLeX may play a role in reproductive biology by facilitating sperm-egg interactions .

Therapeutic Applications

The biological activity of sLeX has prompted research into its potential therapeutic applications:

  • Targeted Drug Delivery : Liposomes decorated with sLeX have been developed for targeted delivery to E-selectin expressing cells, particularly in cancer therapy. These liposomes can enhance the specificity and efficacy of chemotherapeutic agents while minimizing systemic toxicity .
  • Immunotherapy : Sialyl Lewis x mimetics are being explored as potential immunotherapeutic agents due to their ability to inhibit selectin-mediated cell adhesion, which could reduce metastasis and improve patient outcomes in various cancers .

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing and characterizing Sialyl Lewis X, Sodium Salt in academic research?

  • Methodology : Synthesis typically involves enzymatic or chemoenzymatic pathways using glycosyltransferases (e.g., α1,3-fucosyltransferase and α2,3-sialyltransferase). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for oligosaccharide sequencing . Purity is assessed via high-performance liquid chromatography (HPLC), and sodium salt formation is verified through elemental analysis. Experimental protocols should detail reaction conditions (pH, temperature, cofactors) and include reproducibility controls .

Q. How do researchers ensure solubility and stability of this compound in experimental buffers?

  • Methodology : Solubility is tested in aqueous buffers (e.g., PBS or Tris-HCl) at physiological pH (7.4). Stability studies involve incubating the compound under varying temperatures (4°C–37°C) and timepoints, followed by HPLC or spectrophotometric analysis. For long-term storage, lyophilization with cryoprotectants (e.g., trehalose) is recommended . Stability data must be reported in supplementary materials to ensure reproducibility .

Q. What experimental approaches are used to study Sialyl Lewis X's role in selectin-mediated cell adhesion?

  • Methodology : In vitro assays include:

  • Static adhesion assays : Coating plates with recombinant selectins (E/P/L-selectin) and quantifying bound cells via fluorescence .
  • Flow chambers : Mimicking physiological shear stress to measure rolling/adhesion kinetics .
  • Competitive inhibition : Using monoclonal antibodies (e.g., anti-sLeX) or soluble sLeX analogs to block interactions .

Advanced Research Questions

Q. How can contradictory findings on Sialyl Lewis X's dual roles in tumor metastasis and NK cell-mediated rejection be resolved?

  • Methodology :

  • Multi-omics integration : Combine transcriptomics (e.g., glyco-gene expression) with glycomics to identify structural variants (e.g., short vs. long N-glycans) that differentially regulate metastasis and immune evasion .
  • In vivo models : Compare metastatic potential in wild-type, SCID, and NK-depleted mice to isolate immune vs. adhesion mechanisms .
  • Longitudinal studies : Monitor sLeX expression stability across cell passages to account for phenotypic drift .

Q. What quantitative methods are recommended for analyzing Sialyl Lewis X expression in clinical tissue samples?

  • Methodology :

  • Immunohistochemistry (IHC) : Use validated antibodies (e.g., anti-sLeX clone 2H5) with semi-quantitative scoring systems (e.g., Immunoreactive Score, IRS) to assess expression intensity and distribution .
  • Flow cytometry : Quantify cell-surface sLeX in dissociated tissues using fluorescence-activated cell sorting (FACS) .
  • Mass spectrometry imaging (MSI) : Spatial mapping of sLeX epitopes in tumor microenvironments .

Q. How can researchers design in vivo experiments to evaluate the therapeutic potential of targeting Sialyl Lewis X?

  • Methodology :

  • Xenograft models : Implant sLeX-high vs. sLeX-low tumor cells (e.g., B16-FTIII variants) into mice and track metastasis via bioluminescence .
  • Genetic knockouts : Use CRISPR/Cas9 to disrupt glycosyltransferases (e.g., FUT3/FUT7) and assess metastasis suppression .
  • Therapeutic inhibition : Test efficacy of sLeX-blocking agents (e.g., glycomimetics) on tumor homing and NK cell activation .

Q. What strategies are employed to analyze the impact of sLeX structural modifications on its biological activity?

  • Methodology :

  • Glycoengineering : Generate sLeX analogs with modified fucose/sialic acid linkages and test selectin binding via surface plasmon resonance (SPR) .
  • Molecular dynamics (MD) simulations : Model sLeX-selectin interactions to identify critical epitopes for adhesion .
  • Functional assays : Compare wild-type and modified sLeX in leukocyte trafficking or tumor cell extravasation models .

Data Contradiction and Reproducibility

  • Key considerations :
    • Report batch-to-batch variability in synthesis (e.g., glycosylation efficiency) .
    • Validate antibody specificity for sLeX in IHC/FACS to avoid cross-reactivity with similar epitopes (e.g., sLeA) .
    • Include negative controls (e.g., FUT3/FUT7 knockout cells) in adhesion assays .

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